molecular formula C14H12N2O2 B5547104 1-(2-furoyl)-5,6-dimethyl-1H-benzimidazole

1-(2-furoyl)-5,6-dimethyl-1H-benzimidazole

Cat. No. B5547104
M. Wt: 240.26 g/mol
InChI Key: IEFASWXQLYDTRH-UHFFFAOYSA-N
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Description

1-(2-furoyl)-5,6-dimethyl-1H-benzimidazole is a chemical compound with potential relevance in various chemical reactions and properties due to its distinct molecular structure. While specific information about this compound is scarce, derivatives and similar compounds have been studied for their synthesis, molecular structure, and chemical properties.

Synthesis Analysis

Synthesis of benzimidazole derivatives typically involves reactions with furanones and amines. For instance, the reaction of 5-aryl-2-tosylmethylimino-2,3-dihydro-3-furanones with N-(benzylidene)benzylamines leads to the formation of aryl-acetyl-benzylimidazoles, demonstrating a general method for synthesizing benzimidazole derivatives (Shurov et al., 1995).

Scientific Research Applications

Medicinal Chemistry Applications

Benzimidazole derivatives, including those related to "1-(2-furoyl)-5,6-dimethyl-1H-benzimidazole," have been extensively studied for their medicinal properties. The interest in these compounds is partly due to the presence of 5,6-dimethylbenzimidazole as a component of vitamin B12, which has led to the exploration of benzimidazole moieties in antihelminthic, antacid, and antibacterial drugs. Moreover, certain benzimidazole-based systems are recognized for their DNA-binding capabilities and potential to interfere with DNA-associated processes, highlighting their relevance in medicinal chemistry (Bhattacharya & Chaudhuri, 2008).

Antimicrobial Activities

Research on benzimidazole derivatives has also focused on their antimicrobial properties. For instance, 2-furoyl isothiocyanate, a building block related to the furoyl group in "1-(2-furoyl)-5,6-dimethyl-1H-benzimidazole," has been utilized to synthesize heterocyclic systems with anticipated biological activities, including antimicrobial effects. These compounds have shown promising results against various microorganisms, indicating their potential as therapeutic agents (Hemdan, 2010).

Mechanism of Action

The mechanism of action of a compound depends on its biological target. For example, some benzimidazole derivatives inhibit the enzyme butyrylcholinesterase .

Safety and Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties, as well as its biological activity. Information on the safety and hazards of a specific compound like “1-(2-furoyl)-5,6-dimethyl-1H-benzimidazole” would typically be found in its Material Safety Data Sheet (MSDS) .

Future Directions

The future directions for research on a compound like “1-(2-furoyl)-5,6-dimethyl-1H-benzimidazole” would depend on its potential applications. For example, if it shows promising biological activity, it might be further studied as a potential therapeutic agent .

properties

IUPAC Name

(5,6-dimethylbenzimidazol-1-yl)-(furan-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O2/c1-9-6-11-12(7-10(9)2)16(8-15-11)14(17)13-4-3-5-18-13/h3-8H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEFASWXQLYDTRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1C)N(C=N2)C(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5,6-dimethyl-1H-benzimidazol-1-yl)(furan-2-yl)methanone

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